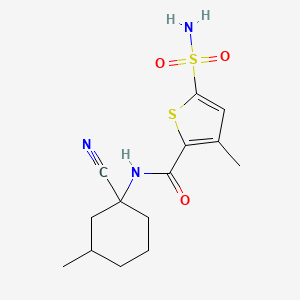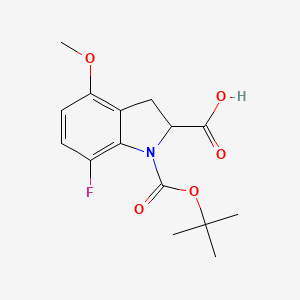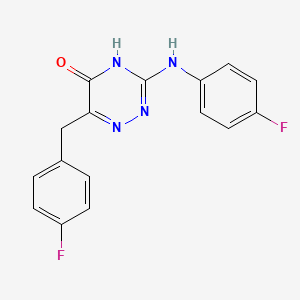
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research into related compounds, like those involving quinazolinyl derivatives, often entails intricate synthetic routes to explore their potential biological activities. For example, Mehta et al. (2019) detailed the synthesis of related quinazolinyl acetamide derivatives, emphasizing the physicochemical and spectral characteristics essential for confirming chemical structures (Mehta et al., 2019). Similarly, Cai et al. (2019) provided insights into the nucleophilic attack strategies and crystallization processes crucial for the synthesis of closely related quinazoline compounds (Cai et al., 2019).
Molecular Structure Analysis
The molecular structure is a vital aspect, with studies often employing X-ray crystallography to determine the spatial arrangement of atoms within a compound. As demonstrated by Cai et al. (2019), the orthorhombic crystal system and specific spatial groupings are essential for understanding the molecular structure and its implications on biological activity (Cai et al., 2019).
Chemical Reactions and Properties
The reactivity and interaction of quinazolinyl derivatives with various agents can reveal potential for biological applications. Studies like those by Al-Taifi et al. (2016) explore the reactions of cyanoquinolinethione derivatives, shedding light on potential pathways for synthesizing novel compounds with desired chemical properties (Al-Taifi et al., 2016).
科学的研究の応用
Structural Aspects and Properties
Research on similar compounds, such as 8-hydroxyquinoline-based amides, has explored structural aspects and properties, including their ability to form gels or crystalline solids when treated with different acids, and their host–guest complexes demonstrating enhanced fluorescence emission. These findings suggest potential applications in materials science and fluorescent marker development (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Anticancer Potentials
- Novel oxazolidinone antibacterial agents, structurally related to quinazoline derivatives, have shown significant antimicrobial activities against a variety of clinically important pathogens, suggesting the potential of quinazoline derivatives in developing new antibacterial agents (Zurenko et al., 1996).
- Some quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities, indicating their potential for developing novel therapeutics in pain management and inflammation treatment (Alagarsamy et al., 2015).
Synthesis and Biological Activities
- The synthesis and evaluation of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have shown significant antimicrobial and anticancer activities, which could be leveraged in drug development for targeting specific bacterial infections and cancer types (Mehta et al., 2019).
特性
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O3/c1-14-7-10-21(32-2)19(11-14)27-22(30)13-29-20-9-8-15(25)12-17(20)23(28-24(29)31)16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIXLIQFMIRPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)

![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)

![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)
![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)
